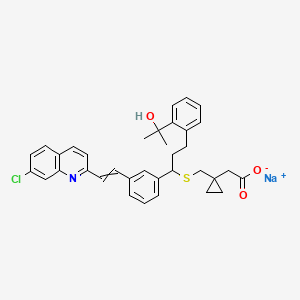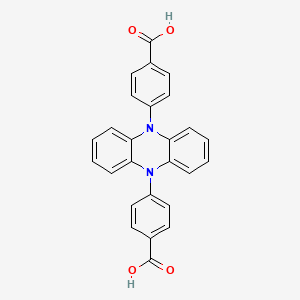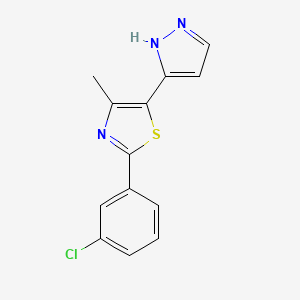
2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring, a pyrazole ring, and a chlorophenyl group. This compound is of interest due to its potential pharmacological activities and its applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient purification techniques such as recrystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential antileishmanial and antimalarial activities.
Industry: Used in the development of fluorescent probes and materials with specific electronic properties.
作用機序
The mechanism of action of 2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole involves its interaction with specific molecular targets. For example, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides in the parasite . The compound may also interact with other enzymes and receptors, leading to its diverse pharmacological effects.
類似化合物との比較
Similar Compounds
Pyrazoline derivatives: Compounds with similar pyrazole and thiazole rings, such as 1-(3-(4-((4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-yl)methylamino)phenyl)-4,5-dihydro-5-substituted pyrazoline.
Thiazole derivatives: Compounds with thiazole rings, such as 2-aminothiazole and its derivatives.
Uniqueness
2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole is unique due to its combination of a chlorophenyl group, a pyrazole ring, and a thiazole ring. This unique structure contributes to its diverse pharmacological activities and makes it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C13H10ClN3S |
|---|---|
分子量 |
275.76 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H10ClN3S/c1-8-12(11-5-6-15-17-11)18-13(16-8)9-3-2-4-10(14)7-9/h2-7H,1H3,(H,15,17) |
InChIキー |
VOASAFNRTWGSBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C3=CC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


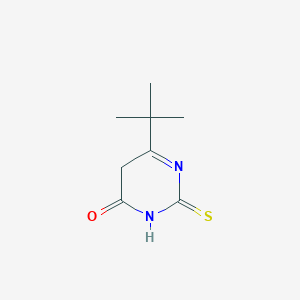
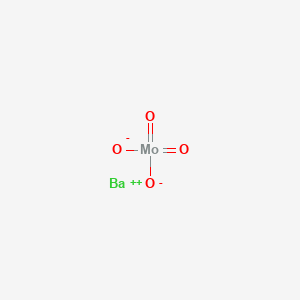

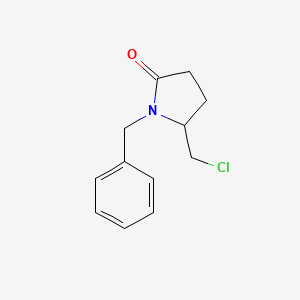
![10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12512626.png)
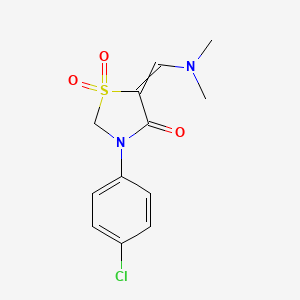
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione](/img/structure/B12512645.png)

![(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]-1-[(S)-3-methyl-2-(1-oxo-2-isoindolinyl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12512659.png)
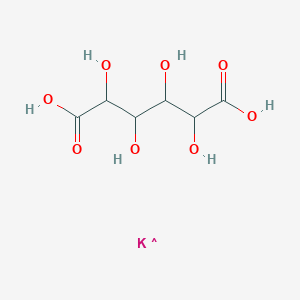
![7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12512689.png)
